
3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a chemical compound that belongs to the quinoxaline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the inhibition of protein kinase C (3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine), a family of enzymes that play a key role in cell signaling and proliferation. 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine include the inhibition of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine activity, which leads to the downregulation of various signaling pathways involved in cell proliferation, survival, and angiogenesis. It also induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in lab experiments include its potent inhibitory activity against 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine, its ability to enhance the efficacy of chemotherapy drugs, and its selectivity towards cancer cells. However, its limitations include its low solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine. These include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the potential use of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Evaluation of its efficacy in animal models of cancer, including metastatic models.
4. Investigation of its potential use in other diseases, such as diabetes and neurodegenerative disorders.
5. Development of more potent and selective 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine inhibitors based on the structure of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a promising compound with potential applications in cancer treatment. Its potent inhibitory activity against 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine and its ability to enhance the efficacy of chemotherapy drugs make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, its potential toxicity, and its efficacy in animal models of cancer.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the reaction of 4-methoxyaniline with 2-chloroquinoxaline in the presence of a base, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and paclitaxel.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-phenylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-15(12-14-17)20-21(22-16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23-20/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNXZHNBPFWPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

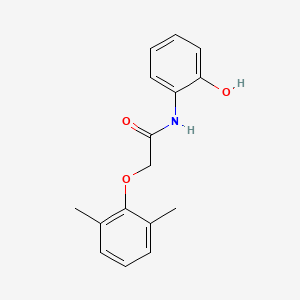
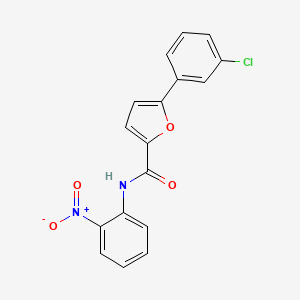
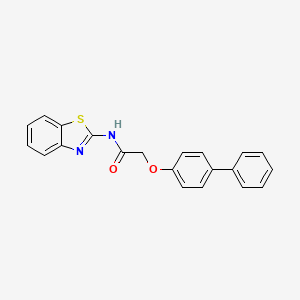
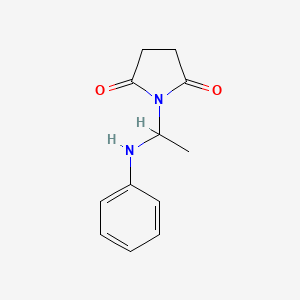


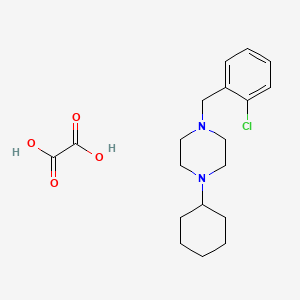
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)
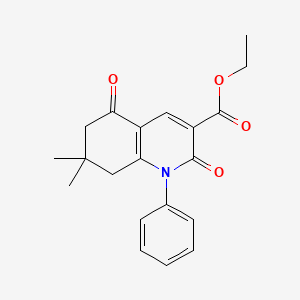
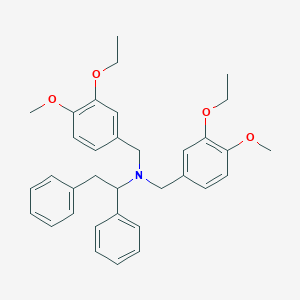
![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)

![N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)